1-(2-Iodobenzoyl)piperidin-3-amine
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-11-6-2-1-5-10(11)12(16)15-7-3-4-9(14)8-15/h1-2,5-6,9H,3-4,7-8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOFKROBSNJYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Synthesis of Chiral Piperidin-3-amine
The use of immobilized ω-transaminases (TAs) enables enantioselective amination of 1-Boc-3-piperidone to yield (R)- or (S)-3-amino-1-Boc-piperidine with >90% enantiomeric excess (ee). Reaction conditions involve:
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Substrate : 1-Boc-3-piperidone (10 mM) in phosphate buffer (pH 7.5).
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Amine donor : Isopropylamine (2.5 equivalents).
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Cofactor : Pyridoxal-5’-phosphate (PLP, 0.1 mM).
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Temperature : 30°C, 24-hour incubation.
| Parameter | Value | Yield (%) | ee (%) |
|---|---|---|---|
| Immobilized TA | Codexis TA-IMB-03 | 85 | 98 |
| Solvent | THF/water (1:1) | 78 | 95 |
| Scaling (10 g) | Semi-continuous system | 90 | 99 |
Deprotection and Acylation
The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by acylation with 2-iodobenzoyl chloride under Schotten-Baumann conditions:
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Deprotection : 1-Boc-3-aminopiperidine (1 equiv) in 4M HCl/dioxane (5 mL/g), stirred at 25°C for 2 hours.
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Acylation : Piperidin-3-amine (1 equiv), 2-iodobenzoyl chloride (1.2 equiv), triethylamine (2 equiv) in THF, 0°C → 25°C, 12 hours.
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Workup : Aqueous extraction, drying (Na2SO4), and recrystallization (MTBE/hexane).
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Deprotection | 4M HCl/dioxane | 95 | 99 |
| Acylation | THF, 25°C | 82 | 97 |
| Recrystallization | MTBE/hexane (1:3) | 75 | 99.5 |
Cyclization of Protected Diamine Intermediates
Benzylamine-Mediated Cyclization
Chinese patent CN103373953A details a scalable route to 3-aminopiperidine derivatives via cyclization of protected diols or diamines. Adapting this method for 1-(2-iodobenzoyl)piperidin-3-amine involves:
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Starting material : (R)-2-((carbobenzoxy (Cbz))amino)pentane-1,5-diol.
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Cyclization : Reaction with 2-iodobenzoyl chloride (1.5 equiv) in acetonitrile/water (1:1) at 45°C for 12 hours.
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Deprotection : Hydrogenolysis (H2, Pd/C) to remove the Cbz group.
| Parameter | Value | Yield (%) |
|---|---|---|
| Cyclization | 45°C, 12 h | 70 |
| Hydrogenolysis | 10% Pd/C, H2 (1 atm) | 90 |
Acid-Catalyzed Ring Closure
Alternative cyclization routes employ trifluoroacetic acid (TFA) to facilitate intramolecular acylation:
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Substrate : N-(2-iodobenzoyl)-1,5-diaminopentane.
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Conditions : TFA (5 equiv) in DCM, reflux, 6 hours.
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Mechanism : Acid-mediated activation of the carbonyl group, promoting nucleophilic attack by the distal amine.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 40 | 65 |
| Toluene | 110 | 58 |
Reductive Amination of Ketone Precursors
Synthesis of 1-(2-Iodobenzoyl)piperidin-3-one
The ketone precursor is synthesized via Friedel-Crafts acylation of piperidine with 2-iodobenzoyl chloride in the presence of AlCl3:
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Conditions : AlCl3 (1.1 equiv), DCM, 0°C → 25°C, 8 hours.
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Yield : 68% after silica gel chromatography.
Lithium Aluminum Hydride (LAH) Reduction
The US20100029941A1 patent reports LAH-mediated reduction of 3-aminopiperidin-2-one to 3-aminopiperidine. Adapted for the target compound:
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Substrate : 1-(2-Iodobenzoyl)piperidin-3-one (1 equiv).
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Reduction : LAH (1.6 equiv) in THF, 60°C, 6 hours.
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Workup : Quench with Na2SO4·10H2O, filter, concentrate.
| LAH (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.2 | 50 | 55 |
| 1.6 | 60 | 72 |
| 2.0 | 70 | 68 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Enzymatic + Acylation | High enantioselectivity (>98% ee) | Cost of enzymes and cofactors | Moderate |
| Cyclization | Scalable (patented industrial route) | Multiple protection steps | High |
| Reductive Amination | Simple ketone precursors | LAH handling hazards | Low |
| Halogenation | Late-stage functionalization | Requires directed C–H activation | Moderate |
Chemical Reactions Analysis
1-(2-Iodobenzoyl)piperidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of piperidinones.
Scientific Research Applications
1-(2-Iodobenzoyl)piperidin-3-amine is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, with a focus on scientific research, case studies, and relevant findings from verified sources.
Chemical Properties and Structure
This compound is characterized by its unique structural features, which include:
- A piperidine ring that contributes to its biological activity.
- An iodobenzoyl group that enhances its reactivity and potential for interaction with biological targets.
The molecular formula is C_{13}H_{14}N_{2}IO, and it has a molecular weight of 328.17 g/mol. The presence of iodine in the structure may facilitate interactions with biological molecules through halogen bonding, which is known to influence the binding affinity and specificity of compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of key enzymes involved in cell proliferation and survival pathways .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The introduction of the iodobenzoyl moiety is believed to enhance the compound's ability to penetrate bacterial membranes.
- Research Findings : A study conducted by researchers at a leading university found that this compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics .
Neurological Applications
The piperidine core is often associated with neuroactive compounds. Research suggests that this compound may have implications in treating neurological disorders.
- Case Study : An investigation into the neuroprotective effects of this compound indicated that it could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Induction of apoptosis | |
| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity | |
| Neuroprotective | Neuronal cells | Reduction of oxidative stress |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity Observed |
|---|---|---|
| This compound | Base compound | Anticancer, antimicrobial |
| 1-(4-Chlorobenzoyl)piperidin-3-amine | Chlorine substitution | Reduced activity |
| 1-(Phenylacetyl)piperidin-3-amine | Phenyl substitution | Enhanced neuroactivity |
Mechanism of Action
The mechanism of action of 1-(2-Iodobenzoyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Structural Features of 1-(2-Iodobenzoyl)piperidin-3-amine and Analogs
Key Observations :
- Core Scaffold: Unlike indole-based analogs like AM-2233 and AM-694, this compound lacks the aromatic indole ring, which is critical for cannabinoid receptor binding in synthetic cannabinoids .
- Substituent Chemistry : The 2-iodobenzoyl group distinguishes it from pyrimidine- or pyrazole-substituted piperidines (e.g., 1-(pyrimidin-4-yl)piperidin-3-amine), introducing steric bulk and lipophilicity due to iodine’s van der Waals radius and electronegativity .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- AM-2233: A potent cannabinoid receptor agonist (CB1/CB2) due to the indole-3-carbonyl group and N-methylpiperidine side chain, mimicking endogenous ligands like anandamide .
- This compound : The absence of the indole scaffold suggests divergent pharmacological targets. The iodine atom may enhance binding to halogen-preferring targets (e.g., thyroid hormone receptors or iodine-sensitive enzymes), but this remains speculative without direct data.
Metabolic Stability
- Iodine Impact: The 2-iodobenzoyl group in this compound may reduce metabolic clearance compared to non-halogenated analogs (e.g., 1-(pyrimidin-4-yl)piperidin-3-amine) due to iodine’s resistance to oxidative metabolism .
- Indole Derivatives : AM-694 and AM-2201 are metabolized via hydroxylation and ester hydrolysis, with the 5-fluoropentyl chain in AM-694 extending half-life .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | LogP (Predicted) | PSA (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | ~3.2 | 46.2 | 330.16 |
| AM-2233 | ~5.8 | 43.7 | 489.34 |
| 1-(Pyrimidin-4-yl)piperidin-3-amine | ~1.5 | 50.4 | 251.16 |
Biological Activity
1-(2-Iodobenzoyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an iodobenzoyl group and a piperidine moiety, has been studied for its interactions with various biological targets, particularly in the context of receptor binding and therapeutic applications.
The biological activity of this compound primarily arises from its ability to act as a ligand . It binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the target involved, but it often includes:
- Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neurological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
- Anticancer Properties : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are summarized findings from recent research:
The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives and introducing the iodobenzoyl group through electrophilic aromatic substitution. The molecular formula is , highlighting its heterocyclic nature.
Q & A
Q. What are the recommended synthetic pathways for 1-(2-Iodobenzoyl)piperidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Preparation of the piperidin-3-amine core through reductive amination or Boc-protection/deprotection strategies.
- Step 2 : Coupling with 2-iodobenzoyl chloride under Schotten-Baumann conditions (e.g., in dichloromethane with triethylamine as a base).
Yields are highly dependent on stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) and temperature control (0–5°C to minimize side reactions). Evidence from analogous iodobenzoyl compounds suggests yields of 60–75% under optimized conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the iodobenzoyl moiety (aromatic protons at δ 7.3–8.1 ppm) and piperidine ring structure.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H] ~ 371.03 for CHINO).
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How should researchers handle stability challenges during storage of iodinated compounds?
- Methodological Answer :
- Store under inert atmosphere (argon) at –20°C to prevent iodine dissociation or oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS.
- Use amber vials to block light-induced decomposition, as observed in structurally related iodobenzoyl indoles .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
- Methodological Answer : Apply a 2 factorial design to evaluate variables:
- Factors : Reaction temperature (0°C vs. room temperature), base (triethylamine vs. DIPEA), and solvent (DCM vs. THF).
- Response Variables : Yield, purity, and reaction time.
Statistical analysis (ANOVA) identifies critical factors. For example, low temperature and DCM may maximize yield while minimizing byproducts, as seen in similar piperidine syntheses .
Q. What strategies resolve contradictions in reported synthetic yields for iodinated piperidine derivatives?
- Methodological Answer :
- Systematic Replication : Reproduce methods with rigorous control of moisture (use molecular sieves) and oxygen (Schlenk line).
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., deiodinated products or dimerization).
- Cross-Validation : Compare results with analogous compounds like AM-694 (1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole), where yields vary due to halogen reactivity differences .
Q. How can computational modeling predict the pharmacological targets of this compound?
- Methodological Answer :
- Molecular Docking : Screen against cannabinoid receptors (CB1/CB2) using AutoDock Vina, given structural similarity to AM-2233 (a CB1 agonist).
- QSAR Studies : Correlate electronic properties (e.g., iodine’s electronegativity) with binding affinity.
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What methods are suitable for polymorph screening of this compound?
- Methodological Answer :
- X-Ray Diffraction (XRD) : Resolve crystal structures from recrystallization in solvents like ethanol or acetonitrile.
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., Form I vs. Form II).
- Hot-Stage Microscopy : Monitor solvent-mediated transformations. Polymorph control is critical for reproducibility, as demonstrated in isoindole-piperidine analogs .
Safety and Compliance Considerations
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of iodine vapors.
- Waste Disposal : Collect halogenated waste separately, following EPA guidelines. Refer to SDS of related compounds (e.g., AM-694) for toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
